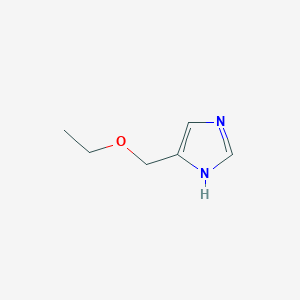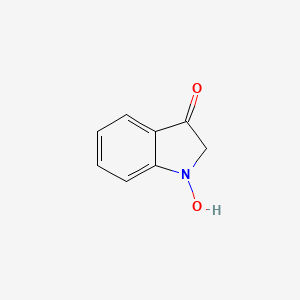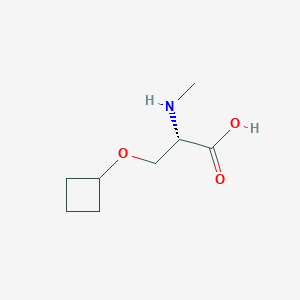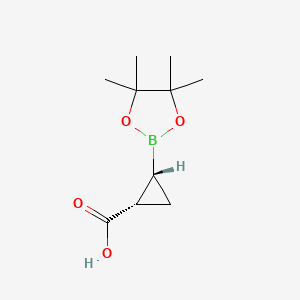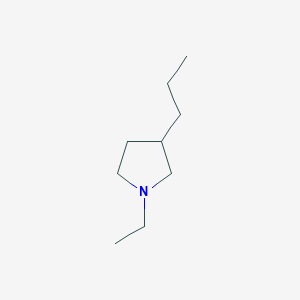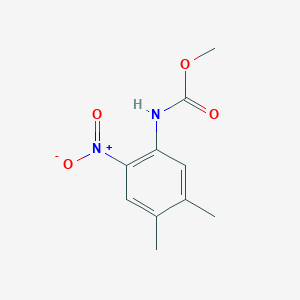![molecular formula C9H6O3S2 B13120565 Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate](/img/structure/B13120565.png)
Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate is a chemical compound with the molecular formula C₉H₆O₃S₂ and a molecular weight of 226.27 g/mol . This compound is characterized by its unique structure, which includes a benzodithiole ring fused with a carboxylate ester group. It is primarily used in research settings and has various applications in organic synthesis and material science.
Méthodes De Préparation
The synthesis of Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 2-mercaptobenzoic acid with methyl chloroformate under basic conditions. The reaction proceeds via the formation of an intermediate, which then cyclizes to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Analyse Des Réactions Chimiques
Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group, forming amides or esters.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, amides, and esters.
Applications De Recherche Scientifique
Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate can be compared with similar compounds such as:
Similar Compounds: 2-oxobenzo[d][1,3]dithiole-5-carboxylic acid, methyl 2-oxobenzo[d][1,3]dithiole-4-carboxylate, and 2-oxobenzo[d][1,3]dithiole-6-carboxylate.
Uniqueness: The unique structure of this compound, particularly the position of the carboxylate ester group, distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C9H6O3S2 |
|---|---|
Poids moléculaire |
226.3 g/mol |
Nom IUPAC |
methyl 2-oxo-1,3-benzodithiole-5-carboxylate |
InChI |
InChI=1S/C9H6O3S2/c1-12-8(10)5-2-3-6-7(4-5)14-9(11)13-6/h2-4H,1H3 |
Clé InChI |
OPLHWGCQPGOQES-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)SC(=O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



